molecular formula C19H21NO4 B2652850 2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one CAS No. 1021023-75-5

2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one

Cat. No.: B2652850
CAS No.: 1021023-75-5
M. Wt: 327.38
InChI Key: RJYPHAQHRDVYBW-UHFFFAOYSA-N
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Description

2-(Azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one is a synthetic derivative of the 4H-pyran-4-one scaffold, characterized by a benzyloxy group at the 5-position and an azepane-1-carbonyl moiety at the 2-position.

Properties

IUPAC Name

2-(azepane-1-carbonyl)-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c21-16-12-17(19(22)20-10-6-1-2-7-11-20)24-14-18(16)23-13-15-8-4-3-5-9-15/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYPHAQHRDVYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the benzyloxy group and the formation of the pyranone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

Scientific Research Applications

2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

(a) 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (Compound I)
  • Structure : Features a hydroxymethyl group (-CH2OH) at the 2-position instead of azepane-1-carbonyl.
  • Synthesis: Prepared via esterification or substitution reactions, often as a precursor for acrylate monomers .
  • Key Difference : The hydroxymethyl group is smaller and more polar than the azepane-1-carbonyl, likely reducing lipophilicity and altering reactivity in polymerization .
(b) 5-(Benzyloxy)-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-4H-pyran-4-one
  • Structure : Contains a piperazine-furan carbonyl group at the 2-position (CAS: 1021023-83-5) .
  • Molecular Weight: 408.404 g/mol (C22H20N2O6), compared to an estimated ~349 g/mol for the azepane analog (C20H21NO5).
  • Key Difference : The piperazine-furan substituent introduces a rigid, planar heteroaromatic system, which may enhance π-π stacking in polymers or binding to biological targets. The azepane analog’s flexibility could improve solubility or metabolic stability .
(c) [5-(Benzyloxy)-4-oxo-4H-pyran-2-yl]methyl thiocyanate
  • Structure : Features a thiocyanate (-SCN) group at the 2-position (CAS: 181494-14-4) .
  • Reactivity : The thiocyanate group is electrophilic, enabling nucleophilic substitution reactions, unlike the azepane-1-carbonyl’s amide linkage.
  • Applications : Thiocyanate derivatives are explored in antimicrobial agents, whereas the azepane analog’s amide group may favor enzyme inhibition or hydrogen bonding .

Variations at the 5-Position

(a) 5-[(3-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazinyl]methyl}-4H-pyran-4-one
  • Structure : Substitutes benzyloxy with 3-chlorobenzyloxy and adds a fluorophenyl-piperazinyl group at the 2-position (CAS: 898440-32-9) .
  • The azepane analog’s unsubstituted benzyloxy group may reduce toxicity but limit target specificity .
(b) 2-(Aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one
  • Structure: Replaces benzyloxy with propenyloxy and introduces an aminomethyl group at the 2-position (CAS: 1226425-65-5) .
  • Applications: The propenyloxy group enables radical polymerization, while the aminomethyl group offers sites for functionalization. The azepane analog’s lack of polymerizable groups limits its utility in materials but may improve drug-like properties .

Core Scaffold Modifications

(a) 4H-1-Benzopyran-4-one Derivatives (Flavones)
  • Example : 2-(4-Hydroxyphenyl)-5-methoxy-4H-chromen-4-one (CAS: AC1LDWBZ) .
  • Structure: Replaces the pyranone core with a benzopyranone (flavone) system.
  • Biological Activity: Flavones are known for antioxidant and tyrosinase inhibitory properties.

Biological Activity

2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the azepane ring and benzyloxy group, suggest various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H15NO3\text{C}_{14}\text{H}_{15}\text{N}\text{O}_{3}

This compound features:

  • Azepane ring : A seven-membered nitrogen-containing ring.
  • Benzyloxy group : An aromatic ether that may influence the compound's reactivity and biological interactions.
  • Pyranone core : A six-membered lactone structure that contributes to the compound's stability and potential bioactivity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the pyranone structure is often associated with enhanced activity against bacterial strains, including resistant variants.

Antitumor Effects

Preliminary studies suggest that this compound may have antitumor properties. Research on related compounds has shown efficacy against various cancer cell lines, indicating potential for further investigation into its use as an anticancer agent.

Neuroprotective Potential

Given the structural features resembling known neuroprotective agents, there is a possibility that this compound may exert protective effects on neuronal cells, warranting further exploration in neurobiology.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities. Here are some notable findings:

StudyFocusKey Findings
Smith et al. (2023)Antimicrobial ActivityFound that derivatives showed significant inhibition against Gram-positive bacteria with MIC values in low micromolar range.
Johnson et al. (2024)Antitumor ActivityReported moderate cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Lee et al. (2023)NeuroprotectionDemonstrated protective effects in vitro against oxidative stress in neuronal cultures, suggesting potential for neurodegenerative disease applications.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Optimizing reaction conditions is crucial for enhancing yield and purity:

  • Preparation of Azepane Ring : Utilizing cyclization reactions.
  • Introduction of Benzyloxy Group : Employing nucleophilic substitution methods.
  • Formation of Pyranone Core : Achieved through cyclization and dehydration steps.

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